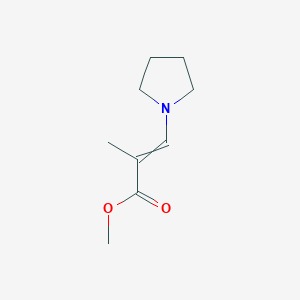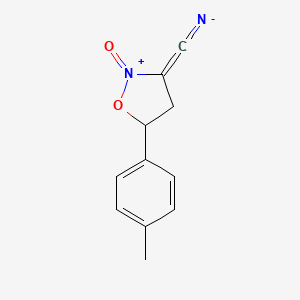
3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-methylphenyl)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-methylphenyl)-, 2-oxide is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂ This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-methylphenyl)-, 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the isoxazole ring. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-methylphenyl)-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-methylphenyl)-, 2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-methylphenyl)-, 2-oxide depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrile and isoxazole groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-Isoxazolecarbonitrile, 4,5-dihydro-5-phenyl-, 2-oxide: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-tert-butylphenyl)-, 2-oxide: Contains a 4-tert-butylphenyl group.
3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-methoxyphenyl)-, 2-oxide: Features a 4-methoxyphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in 3-Isoxazolecarbonitrile, 4,5-dihydro-5-(4-methylphenyl)-, 2-oxide imparts unique chemical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful in specific applications.
Properties
CAS No. |
61207-11-2 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-2-oxo-1,2-oxazolidin-2-ium-3-ylidene]methylideneazanide |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)11-6-10(7-12)13(14)15-11/h2-5,11H,6H2,1H3 |
InChI Key |
WJKLMQDZWSJXCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C=[N-])[N+](=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane](/img/structure/B14576706.png)
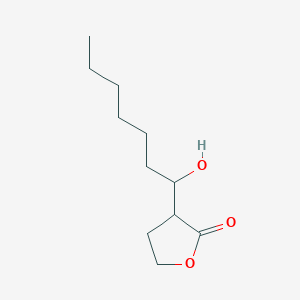
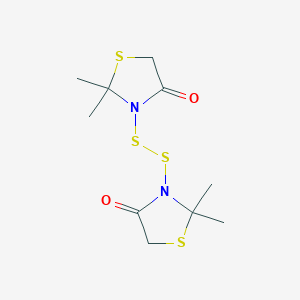
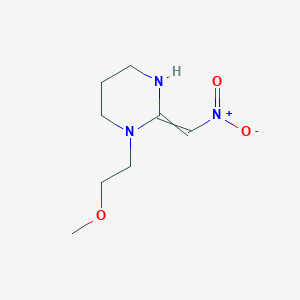
![2-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14576732.png)
![4-Methoxy-2-[2-(2-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14576734.png)
![6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14576740.png)
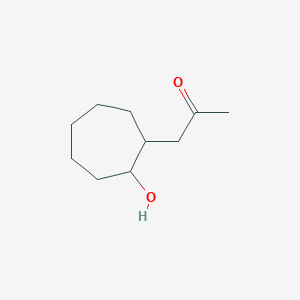
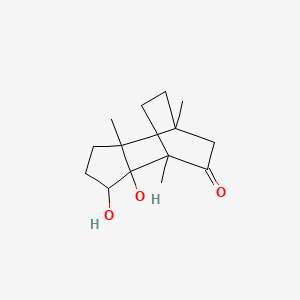
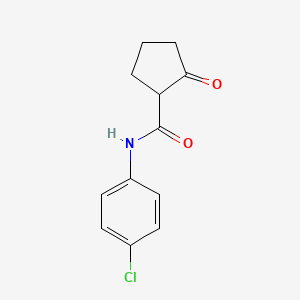
![1,1'-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14576781.png)
![Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]-](/img/structure/B14576786.png)
![(3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14576789.png)
